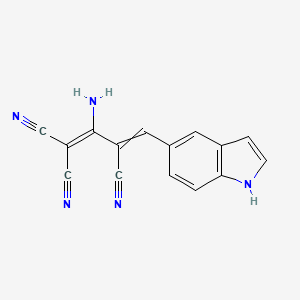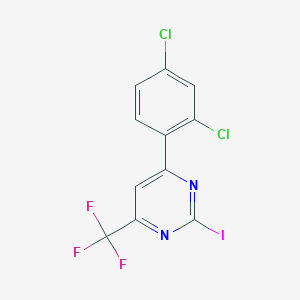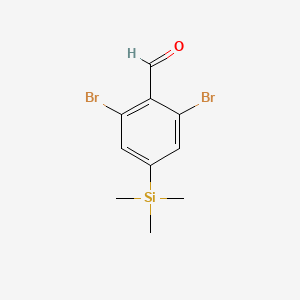
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with two bromine atoms at the 2 and 6 positions and a trimethylsilyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(trimethylsilyl)benzaldehyde typically involves the bromination of 4-(trimethylsilyl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 2,6-dibromo-4-(trimethylsilyl)benzoic acid.
Reduction: Formation of 2,6-dibromo-4-(trimethylsilyl)benzyl alcohol.
Coupling: Formation of biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. The presence of bromine atoms and the trimethylsilyl group can influence the reactivity and selectivity of the compound in various chemical transformations. The molecular targets and pathways involved would vary based on the specific application or reaction being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-(trimethylsilyl)benzaldehyde
- 2,6-Dibromo-4-methylbenzaldehyde
- 2,6-Dibromo-4-(tert-butyl)benzaldehyde
Uniqueness
2,6-Dibromo-4-(trimethylsilyl)benzaldehyde is unique due to the specific positioning of the bromine atoms and the trimethylsilyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C10H12Br2OSi |
|---|---|
Peso molecular |
336.09 g/mol |
Nombre IUPAC |
2,6-dibromo-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C10H12Br2OSi/c1-14(2,3)7-4-9(11)8(6-13)10(12)5-7/h4-6H,1-3H3 |
Clave InChI |
OXYVLBGWTIGIJQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=C(C(=C1)Br)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



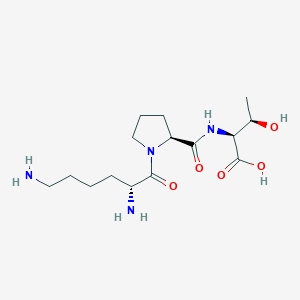
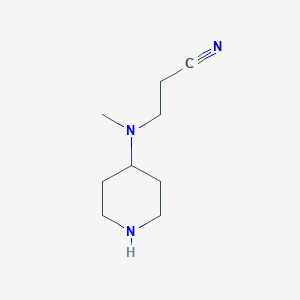
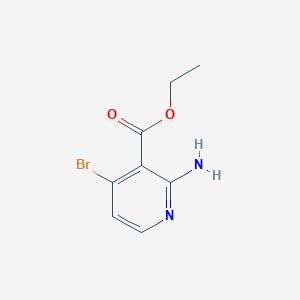
![(2z)-4-[1-Benzyl-4-(4-Chlorobenzyl)piperidin-4-Yl]-2-Hydroxy-4-Oxobut-2-Enoic Acid](/img/structure/B12817503.png)
![ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B12817507.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid](/img/structure/B12817515.png)
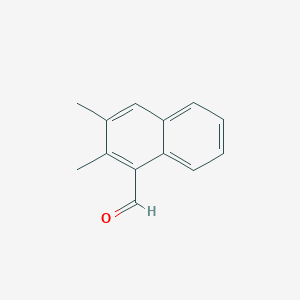
![4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one](/img/structure/B12817550.png)
![1-Methyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12817552.png)
![1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea](/img/structure/B12817555.png)
